6-bromo-3,4-dihydro-2H-1-benzothiopyran
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Overview
Description
6-bromo-3,4-dihydro-2H-1-benzothiopyran is an organic compound with the molecular formula C9H9BrS. It is a brominated derivative of benzothiopyran, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzothiopyran typically involves the bromination of 3,4-dihydro-2H-1-benzothiopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzothiopyran with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzothiopyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the benzothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiopyran ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted benzothiopyrans, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include de-brominated benzothiopyrans or modified benzothiopyran rings.
Scientific Research Applications
6-bromo-3,4-dihydro-2H-1-benzothiopyran has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing heterocycles with biological systems.
Mechanism of Action
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzothiopyran depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the sulfur-containing ring structure are crucial for its activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3,4-dihydro-2H-1-benzothiopyran
- 6-fluoro-3,4-dihydro-2H-1-benzothiopyran
- 6-iodo-3,4-dihydro-2H-1-benzothiopyran
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzothiopyran is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-thiochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBQBNIGBXJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)SC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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